1-(5-Chloro-2-methoxyphenyl)-3-(4-iodophenyl)thiourea
Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3-(4-iodophenyl)thiourea is a synthetic organic compound characterized by the presence of both chloro and iodo substituents on its aromatic rings
Preparation Methods
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(4-iodophenyl)thiourea typically involves the reaction of 5-chloro-2-methoxyaniline with 4-iodophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Chloro-2-methoxyphenyl)-3-(4-iodophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium on carbon, and varying temperatures and pressures depending on the desired reaction.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-(4-iodophenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(4-iodophenyl)thiourea involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-(4-iodophenyl)thiourea can be compared with other thiourea derivatives, such as:
1-(4-Chlorophenyl)-3-(4-iodophenyl)thiourea: Similar structure but lacks the methoxy group, which may affect its reactivity and biological activity.
1-(5-Chloro-2-methoxyphenyl)-3-phenylthiourea: Lacks the iodo substituent, which may influence its chemical properties and applications.
1-(4-Iodophenyl)-3-(4-methoxyphenyl)thiourea: Contains a methoxy group on the phenyl ring but differs in the position of the chloro substituent.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(4-iodophenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClIN2OS/c1-19-13-7-2-9(15)8-12(13)18-14(20)17-11-5-3-10(16)4-6-11/h2-8H,1H3,(H2,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVDUTZDEVLJMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClIN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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